molecular formula C3H6ClF B145166 1-Chloro-1-fluoropropane CAS No. 134190-54-8

1-Chloro-1-fluoropropane

Cat. No. B145166
M. Wt: 96.53 g/mol
InChI Key: OPLWDQVQIWKMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-fluoropropane (also known as chlorofluoropropane or CF3) is a chemical compound that has been widely used in various fields such as pharmaceuticals, agrochemicals, and polymers. CF3 is a colorless liquid with a boiling point of 68°C and a molecular weight of 120.53 g/mol. Its chemical formula is C3H6ClF, and it is classified as a halogenated alkane. CF3 is a highly reactive compound that can undergo various chemical reactions, making it a useful intermediate in the synthesis of many organic compounds.

Mechanism Of Action

The mechanism of action of CF3 is not well understood, but it is believed to act as a nucleophile in organic reactions. CF3 can undergo various chemical reactions, including substitution, addition, and elimination reactions, which make it a useful intermediate in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of CF3. However, studies have shown that CF3 can cause skin irritation and respiratory problems when exposed to high concentrations. CF3 has also been shown to be toxic to aquatic organisms, and its use should be carefully monitored to prevent environmental damage.

Advantages And Limitations For Lab Experiments

The advantages of using CF3 in lab experiments are its high reactivity and versatility in organic synthesis. CF3 can be used to introduce a fluorine atom into an organic molecule, which can significantly alter the properties of the compound. The limitations of using CF3 in lab experiments are its high toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research involving CF3. One area of interest is the development of new synthesis methods for CF3 that are more efficient and environmentally friendly. Another area of interest is the use of CF3 in the development of new pharmaceuticals and agrochemicals. CF3 has the potential to significantly alter the properties of organic compounds, which could lead to the development of new drugs and agricultural products. Finally, there is a need for more research on the environmental impact of CF3, as its use can potentially cause harm to aquatic organisms and other wildlife.

Synthesis Methods

CF3 can be synthesized using several methods, including the reaction of 1-chloropropane with hydrogen fluoride, the reaction of 1-fluoropropane with hydrogen chloride, and the reaction of 1,1,1-trifluoro-2-chloroethane with potassium fluoride. The most common method of synthesizing CF3 is the reaction of 1-chloropropane with hydrogen fluoride. This method involves the use of a strong acid catalyst, such as sulfuric acid or phosphoric acid, to promote the reaction.

Scientific Research Applications

CF3 has been widely used in scientific research as a reagent in organic synthesis. It is a versatile compound that can be used in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and polymers. CF3 is commonly used as a fluorinating agent in organic synthesis, as it can introduce a fluorine atom into an organic molecule, which can significantly alter the properties of the compound.

properties

CAS RN

134190-54-8

Product Name

1-Chloro-1-fluoropropane

Molecular Formula

C3H6ClF

Molecular Weight

96.53 g/mol

IUPAC Name

1-chloro-1-fluoropropane

InChI

InChI=1S/C3H6ClF/c1-2-3(4)5/h3H,2H2,1H3

InChI Key

OPLWDQVQIWKMSG-UHFFFAOYSA-N

SMILES

CCC(F)Cl

Canonical SMILES

CCC(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.